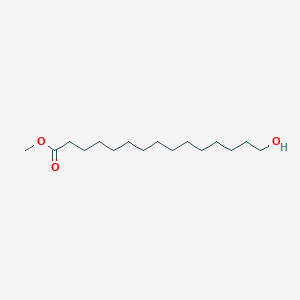

Methyl 15-Hydroxypentadecanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 15-hydroxypentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYAHKAJFZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393044 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76529-42-5 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 15-Hydroxypentadecanoate from Natural Sources: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 15-hydroxypentadecanoate (B1240629), a valuable long-chain fatty acid ester, serves as a key intermediate in the synthesis of pharmaceuticals, fragrances, and specialty polymers. This technical guide provides a comprehensive overview of its synthesis from various natural sources. We delve into detailed experimental protocols for chemical and biocatalytic methodologies, including a prominent route starting from Malania oleifera Chum oil. Furthermore, this document explores the potential of leveraging other natural precursors like aleuritic acid and highlights emerging microbial and enzymatic approaches. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the synthetic pathways.

Introduction

Methyl 15-hydroxypentadecanoate is a C16 methyl ester with a terminal hydroxyl group. Its bifunctional nature makes it a versatile building block in organic synthesis. The demand for sustainable and green chemical processes has spurred research into the synthesis of this compound from renewable natural feedstocks. This guide aims to provide a detailed technical overview of the current state of knowledge on this topic, focusing on practical experimental procedures and comparative data.

Synthesis from Malania oleifera Chum Oil

The seed oil of Malania oleifera, a plant native to China, is a rich source of nervonic acid (15-tetracosenoic acid), a C24 monounsaturated fatty acid.[1] This fatty acid serves as an excellent starting material for the synthesis of 15-hydroxypentadecanoic acid and its methyl ester. The overall process involves the extraction and isolation of the fatty acid, oxidative cleavage of the double bond, and subsequent esterification.

Experimental Protocol

Step 1: Saponification of Malania oleifera Oil and Acidification to Obtain Free Fatty Acids

A detailed protocol for the initial extraction and saponification is crucial for obtaining a good yield of the starting material. While specific literature on Malania oleifera oil saponification is sparse, a general procedure for vegetable oil saponification can be adapted.

-

Saponification: The oil is refluxed with a stoichiometric excess of an alkali solution (e.g., potassium hydroxide (B78521) in ethanol) until the reaction is complete, which can be monitored by the disappearance of the oil phase.

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This protonates the fatty acid salts, leading to the precipitation of the free fatty acids.

-

Extraction: The free fatty acids are then extracted from the aqueous mixture using an organic solvent such as hexane (B92381) or diethyl ether.

-

Washing and Drying: The organic phase is washed with brine to remove residual acid and water, and then dried over an anhydrous salt like sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude fatty acid mixture.

Step 2: Isolation of 15-Tetracosenoic Acid by Fractional Crystallization

The crude fatty acid mixture is enriched in 15-tetracosenoic acid. Purification can be achieved by fractional crystallization from a suitable solvent.

-

Dissolution: The crude fatty acid mixture is dissolved in a minimal amount of a hot solvent (e.g., acetone (B3395972) or a mixture of hexane and ethyl acetate).

-

Cooling: The solution is slowly cooled to a low temperature (e.g., 4°C or lower) to induce crystallization. 15-tetracosenoic acid, having a higher melting point than other fatty acids in the mixture, will crystallize out first.

-

Filtration: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove adhering impurities.

-

Recrystallization: The process can be repeated to achieve higher purity.

Step 3: Ozonolysis of 15-Tetracosenoic Acid to 15-Hydroxypentadecanoic Acid

The isolated 15-tetracosenoic acid is then subjected to ozonolysis to cleave the double bond at the C15 position.

-

Dissolution: 30.0 g of 15-tetracosenoic acid is dissolved in a mixture of 40 ml of ethanol (B145695) and 160 ml of n-hexane.

-

Ozonolysis: The solution is cooled to 0°C in a thermostatic water bath. Ozone gas, generated from an ozone generator, is bubbled through the solution until the reaction is complete (indicated by a color change or TLC analysis).

-

Reductive Work-up: The resulting ozonide is then reduced to the corresponding aldehyde and carboxylic acid. A common method is to add a reducing agent like zinc dust and acetic acid, or dimethyl sulfide. For the synthesis of the hydroxy acid, a reductive work-up that yields an aldehyde at the C9 terminus and a carboxylic acid at the C15 terminus is followed by a selective reduction of the aldehyde to an alcohol. A more direct approach involves a specific workup procedure that directly yields the hydroxy acid.

-

Purification: The resulting 15-hydroxypentadecanoic acid can be purified. One reported method involves the formation of an amine salt with 2-amino-2-methyl-1-propanol (B13486) to facilitate crystallization and purification.

Step 4: Methyl Esterification of 15-Hydroxypentadecanoic Acid

The purified 15-hydroxypentadecanoic acid is then esterified to the desired methyl ester.

-

Reaction Setup: 15 g of 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol (B129727).

-

Catalyst Addition: 2 ml of concentrated sulfuric acid is carefully added as a catalyst.

-

Reaction: The mixture is heated to 90°C and refluxed for 4 hours in a thermostatic oil bath.

-

Work-up: After cooling, the mixture is extracted with diethyl ether. The ether layer is then washed with deionized water to remove the acid catalyst and any remaining methanol.

-

Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to yield Methyl 15-Hydroxypentadecanoate.

Quantitative Data

| Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |

| Ozonolysis | 15-Tetracosenoic Acid (30.0 g) | 15-Hydroxypentadecanoic Acid | O3, Ethanol/n-Hexane, 0°C | Not specified | [2] |

| Esterification | 15-Hydroxypentadecanoic Acid (15 g) | Methyl 15-Hydroxypentadecanoate | Methanol, H2SO4, 90°C, 4h | Not specified | [2] |

Experimental Workflow

Caption: Synthesis workflow from Malania oleifera oil.

Synthesis from Aleuritic Acid

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major component of shellac, a natural resin. Its C16 backbone and terminal hydroxyl group make it a potential precursor for 15-hydroxypentadecanoic acid. The synthesis involves the oxidative cleavage of the vicinal diol and subsequent chain shortening.

Proposed Synthetic Pathway

A potential route involves the following steps:

-

Protection of the terminal hydroxyl and carboxyl groups: To selectively react the vicinal diol, the terminal hydroxyl and carboxyl groups would need to be protected.

-

Oxidative cleavage of the 9,10-diol: This can be achieved using reagents like periodic acid (HIO4) or lead tetraacetate, which would cleave the C9-C10 bond to yield two aldehyde fragments.

-

Further transformations: The fragment containing the original C1-C9 portion would need to be separated, and the aldehyde at C9 would then need to be reduced to a methylene (B1212753) group. This would be a multi-step process.

-

Deprotection: Removal of the protecting groups would yield 15-hydroxypentadecanoic acid, which can then be esterified.

A more direct, albeit less detailed, approach mentioned in the literature involves the conversion of 15-hydroxypentadecanoic acid to 15-bromopentadecanoic acid, which could potentially be derived from aleuritic acid through a series of reactions.[3]

Experimental Protocol

Logical Relationship Diagram

Caption: Proposed synthesis from aleuritic acid.

Biocatalytic and Microbial Synthesis

Biocatalytic and microbial methods offer promising green alternatives to traditional chemical synthesis. These approaches can provide high selectivity under mild reaction conditions.

Biocatalytic Esterification

Lipases are enzymes that can catalyze the esterification of carboxylic acids and alcohols. This method can be applied to the final step of the synthesis of Methyl 15-Hydroxypentadecanoate.

Experimental Protocol (Representative): Lipase-Catalyzed Esterification

-

Reaction Mixture: 15-hydroxypentadecanoic acid and a molar excess of methanol are dissolved in a suitable organic solvent (e.g., hexane or toluene) to minimize water content, which can favor the reverse hydrolysis reaction.

-

Enzyme Addition: An immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica B) is added to the mixture. Immobilization enhances enzyme stability and allows for easy recovery and reuse.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction reaches equilibrium or completion, the immobilized enzyme is filtered off. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The product can be purified by column chromatography if necessary.

Quantitative Data for Lipase-Catalyzed Esterification

| Lipase Source | Substrates | Solvent | Temperature (°C) | Yield | Reference |

| Candida antarctica B (Novozym 435) | Oleic Acid, Methanol | Toluene | 40 | >95% | [4] |

| Candida sp. GXU08 | Methyl 15-hydroxypentadecanoate (intramolecular) | Biphasic (water/organic) | 40 | Not directly for esterification | [2][5] |

Microbial Hydroxylation

Microorganisms equipped with specific enzymes, such as cytochrome P450 monooxygenases, can hydroxylate the terminal methyl group of fatty acids. This approach could potentially be used to produce 15-hydroxypentadecanoic acid directly from pentadecanoic acid.

Conceptual Workflow for Microbial Synthesis

-

Strain Selection/Engineering: A microbial host (e.g., E. coli or Saccharomyces cerevisiae) is selected and engineered to express a cytochrome P450 monooxygenase with high activity and selectivity for the ω-hydroxylation of C15 fatty acids. A suitable reductase partner for the P450 is also required.

-

Fermentation: The engineered microbial strain is cultivated in a bioreactor under optimized conditions (temperature, pH, aeration, and nutrient supply).

-

Substrate Feeding: Pentadecanoic acid is fed to the culture as the substrate for hydroxylation.

-

Biotransformation: The microorganisms take up the fatty acid and the expressed P450 enzyme catalyzes its conversion to 15-hydroxypentadecanoic acid.

-

Product Recovery: After the biotransformation, the product is extracted from the fermentation broth and purified.

-

Esterification: The recovered 15-hydroxypentadecanoic acid is then esterified to the methyl ester using either chemical or biocatalytic methods as described above.

Quantitative Data for Microbial Hydroxylation

Biocatalytic and Microbial Synthesis Workflow

Caption: Biocatalytic and microbial synthesis workflows.

Conclusion

The synthesis of Methyl 15-Hydroxypentadecanoate from natural sources presents several viable routes for researchers and drug development professionals. The pathway starting from Malania oleifera Chum oil is currently the most well-documented chemical synthesis from a natural feedstock. While the use of aleuritic acid from shellac shows potential, further research is required to establish a detailed and efficient protocol. Biocatalytic and microbial methods represent the future of sustainable chemical production, offering high selectivity and milder reaction conditions. The continued development of engineered enzymes and microbial strains will likely lead to more efficient and economically viable processes for the production of Methyl 15-Hydroxypentadecanoate and other valuable long-chain fatty acid derivatives. This guide provides a solid foundation for understanding and implementing these synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 15-Hydroxypentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is a hydroxylated fatty acid methyl ester. It serves as a crucial organic intermediate, notably in the synthesis of macrocyclic lactones like cyclopentadecanolide (also known as Exaltolide), which are highly valued in the fragrance industry as substitutes for natural musk.[1][2] Its bifunctional nature, possessing both a terminal hydroxyl group and a methyl ester, makes it a versatile molecule for various chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows detailing its synthesis and application.

Physicochemical Data

The fundamental physicochemical properties of Methyl 15-Hydroxypentadecanoate are summarized in the table below, providing a quantitative reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C16H32O3 | [1][2][3] |

| Molecular Weight | 272.42 g/mol | [1][3][4] |

| Melting Point | 47.0 - 48.0 °C | [1] |

| Boiling Point (Predicted) | 359.5 ± 15.0 °C | [1] |

| Density (Predicted) | 0.927 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.20 ± 0.10 | [1][3] |

| Purity | >98% | [2] |

| Solubility | Soluble in Chloroform and Ether. Soluble in warmed Ethanol (B145695). | [2] |

| Physical State | Solid | [2] |

| Storage Temperature | -20°C | [1][2] |

| CAS Number | 76529-42-5 | [1][2][4] |

Experimental Protocols

Synthesis of Methyl 15-Hydroxypentadecanoate from Malania Oleifera Oil

A detailed method for the synthesis of Methyl 15-hydroxypentadecanoate from a natural source has been reported.[5] The protocol involves a multi-step process starting from the oil of Malania Oleifera.

Step 1: Preparation of 15-Hydroxypentadecanoic Acid

-

Saponification, Acidification, and Crystallization: The initial oil from Malania Oleifera Chum is subjected to saponification, followed by acidification and solvent crystallization to yield 15-tetracosenoic acid.[5]

-

Ozonolysis: 30.0 g of 15-tetracosenoic acid is dissolved in a solution of 40 ml of ethanol and 160 ml of n-hexane. The mixture is cooled to 0°C in a thermostatic water bath. Ozone, generated by a laboratory-scale corona discharge generator, is continuously bubbled through the reactor.[5]

-

Purification: The resulting 15-hydroxypentadecanoic acid is purified using 2-amino-2-methyl-1-propanol (B13486) to form an amine compound. Subsequently, 6 mol/L hydrochloric acid is added until the pH of the solution reaches 2. The solution is then filtrated, washed to neutrality with deionized water, and dried under a vacuum at 70°C to obtain pure 15-hydroxypentadecanoic acid.[5]

Step 2: Methyl Esterification

-

Reaction Setup: 15 g of the purified 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol.[5]

-

Acid Catalysis: 2 ml of concentrated sulfuric acid is added to the methanolic solution.[5]

-

Reflux: The mixture is heated in a thermostatic oil bath at 90°C for 4 hours under reflux.[5]

-

Extraction and Washing: After the reaction, the mixture is extracted with ether and subsequently washed with deionized water to isolate the final product, Methyl 15-Hydroxypentadecanoate.[5]

Analytical Methods for Characterization

The characterization of fatty acid methyl esters like Methyl 15-Hydroxypentadecanoate typically involves a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and polarity on a chromatographic column, followed by detection and identification by mass spectrometry based on its mass-to-charge ratio and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For Methyl 15-Hydroxypentadecanoate, characteristic peaks for the hydroxyl (-OH) and ester (C=O) groups would be expected.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows associated with Methyl 15-Hydroxypentadecanoate, from its synthesis to its primary application.

Caption: Synthesis workflow of Methyl 15-Hydroxypentadecanoate.

Caption: Conversion to Cyclopentadecanolide for fragrance applications.

Biological Activity

While specific signaling pathways for Methyl 15-Hydroxypentadecanoate are not extensively documented, fatty acid methyl esters as a class have been reported to exhibit various biological activities. Studies on other related methyl esters suggest potential antimicrobial and antifungal properties.[6] For instance, pentadecanoic acid methyl ester has been cited for its antimicrobial and antifungal activities.[6] These properties are generally attributed to the ability of the long aliphatic chains of fatty acids and their esters to disrupt the cell membranes of microorganisms. Further research is required to elucidate the specific biological roles and mechanisms of action of Methyl 15-Hydroxypentadecanoate.

References

- 1. Methyl 15-Hydroxypentadecanoate, (C15) [chembk.com]

- 2. 15-hydroxy Pentadecanoic Acid methyl ester | CAS 76529-42-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. guidechem.com [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

The Enigmatic Presence of Methyl 15-Hydroxypentadecanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of methyl 15-hydroxypentadecanoate's natural occurrence in plants. While direct evidence of the methyl ester form in planta is scarce, its precursor, 15-hydroxypentadecanoic acid, has been identified in select species. This document provides a comprehensive overview of the existing literature, detailed experimental protocols for analysis, and a critical evaluation of the evidence, concluding that methyl 15-hydroxypentadecanoate (B1240629) is most likely encountered as an analytical derivative of its naturally occurring acid form.

Natural Occurrence and Key Plant Species

The presence of 15-hydroxypentadecanoic acid, the precursor to methyl 15-hydroxypentadecanoate, has been reported in the plant kingdom, most notably in the roots of Angelica archangelica and in the model plant Arabidopsis thaliana . The musky scent profile of compounds from the seeds of Abelmoschus moschatus (Ambrette) suggests the presence of long-chain fatty acid derivatives, which could include 15-hydroxypentadecanoic acid, although direct confirmation is not yet available in the literature.

It is crucial to note that the process of extracting and analyzing fatty acids from plant tissues typically involves a derivatization step, most commonly a transesterification with methanol (B129727) to create fatty acid methyl esters (FAMEs). This process enhances the volatility of the compounds, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Therefore, the identification of methyl 15-hydroxypentadecanoate in plant extracts is very likely the result of this analytical derivatization of the naturally occurring 15-hydroxypentadecanoic acid.

Quantitative Data on Fatty Acids in Angelica archangelica

| Compound | Class | Reported Concentration (% of Extract) | Plant Part | Reference |

| α-Pinene | Monoterpene | 21.3 - 29.7 | Root | --INVALID-LINK--, --INVALID-LINK-- |

| δ-3-Carene | Monoterpene | 14.2 - 16.5 | Root | --INVALID-LINK--, --INVALID-LINK-- |

| Limonene | Monoterpene | ~16.4 | Root | --INVALID-LINK-- |

| β-Phellandrene | Monoterpene | 8.7 - 13.2 | Root | --INVALID-LINK--, --INVALID-LINK-- |

| Palmitic Acid (Hexadecanoic acid) | Saturated Fatty Acid | ~23.6 | Root | --INVALID-LINK-- |

| Linoleic Acid | Unsaturated Fatty Acid | ~26.5 | Root | --INVALID-LINK-- |

| 15-Hydroxypentadecanoic acid | Hydroxy Fatty Acid | Present (Quantification N/A) | Root |

N/A: Not Available in the reviewed literature.

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction, derivatization, and analysis of long-chain hydroxy fatty acids from plant material, such as Angelica archangelica roots.

Lipid Extraction

-

Sample Preparation: Lyophilize fresh plant material to remove water and grind into a fine powder.

-

Homogenization: Weigh approximately 50 mg of the dried plant powder into a glass tube. Add a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard not naturally present in the sample (e.g., heptadecanoic acid).

-

Extraction: Agitate the mixture vigorously (e.g., using a vortex mixer) for 2 minutes at room temperature. For enhanced extraction, sonication can be employed.

-

Phase Separation: Add deionized water to the homogenate to induce phase separation. Centrifuge the mixture to pellet the plant debris.

-

Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reagent Preparation: Prepare a solution of 5% (v/v) sulfuric acid in anhydrous methanol.

-

Methylation Reaction: Add the acidic methanol solution to the dried lipid extract.

-

Incubation: Tightly cap the tube, flush with nitrogen, and heat at 85°C for 2 hours in a heating block or water bath.

-

Extraction of FAMEs: After cooling to room temperature, add hexane (B92381) to the reaction mixture to extract the FAMEs. Vortex thoroughly.

-

Phase Separation and Collection: Add water to separate the phases and centrifuge briefly. Collect the upper hexane layer containing the FAMEs.

GC-MS Analysis

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for FAME separation.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 120°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min), and hold at the final temperature to ensure elution of all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-600).

-

-

Identification: Identify methyl 15-hydroxypentadecanoate by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of long-chain hydroxy fatty acids from plant materials.

Biosynthetic Pathway of Very-Long-Chain Fatty Acids (VLCFAs)

While a specific signaling pathway involving methyl 15-hydroxypentadecanoate in plants is not documented, its precursor, 15-hydroxypentadecanoic acid, would arise from the general pathway for the biosynthesis and modification of very-long-chain fatty acids (VLCFAs). The following diagram provides a simplified overview of this pathway.

Conclusion

The natural occurrence of methyl 15-hydroxypentadecanoate in plants is not directly supported by current scientific literature. It is highly probable that this compound is an analytical artifact generated during the sample preparation for GC-MS analysis of its precursor, 15-hydroxypentadecanoic acid. This hydroxy fatty acid has been identified in Angelica archangelica and Arabidopsis thaliana. The lack of quantitative data for 15-hydroxypentadecanoic acid highlights an area for future research, which could further elucidate the lipid profile of these and other plant species. The provided experimental protocols offer a robust framework for researchers to investigate the presence and quantity of this and other long-chain hydroxy fatty acids in various plant matrices.

The Biological Activity of Omega-Hydroxy Fatty Acid Methyl Esters: A Technical Guide

Abstract

Omega-hydroxy fatty acids (ω-HFAs) and their esterified forms, particularly methyl esters, are emerging as a class of bioactive lipids with significant potential in therapeutic development. Exhibiting a range of biological activities, including anti-inflammatory and insulin-sensitizing effects, these molecules are of considerable interest to researchers in metabolic diseases and inflammation. This technical guide provides an in-depth overview of the current understanding of the biological activity of omega-hydroxy fatty acid methyl esters (ω-HFAMEs). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways through which these compounds are believed to exert their effects. This document is intended for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of this unique lipid class.

Introduction

Omega-hydroxy fatty acids are characterized by a hydroxyl group at the terminal (ω) carbon of the acyl chain. These lipids and their derivatives, including the methyl esters, are endogenous molecules that have been identified as signaling mediators. Their biological effects are primarily attributed to their interaction with specific cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. This guide focuses specifically on the methyl ester derivatives, which are often used in experimental settings due to their increased stability and cell permeability compared to their free fatty acid counterparts.

Quantitative Biological Activity

The precise quantitative biological activity of many ω-HFAMEs is still an area of active investigation. However, studies on parent ω-HFAs and other fatty acid methyl esters provide valuable insights into their potential potency. The following tables summarize the available quantitative data for relevant compounds.

Table 1: Receptor Activation and Gene Expression Modulation

| Compound | Assay | Target | Effect | Quantitative Data | Citation |

| 20-Hydroxy-eicosatetraenoic acid (20-HETE) | Luciferase Reporter Assay | Angiotensin-Converting Enzyme (ACE) Promoter | Increased Promoter Activity | 4.37-fold increase | [1] |

| 20-Hydroxy-eicosatetraenoic acid (20-HETE) | Western Blot | ACE Protein Expression | Increased Protein Levels | 4.58-fold increase | [1][2] |

| 20-Hydroxy-eicosatetraenoic acid (20-HETE)* | Chromatin Immunoprecipitation (ChIP) | NF-κB binding to ACE promoter | Increased Binding | 3.20 to 3.72-fold enrichment | [1][2] |

| Methyl Palmitate | Transcriptional Activation Assay | Peroxisome Proliferator-Activated Receptor (PPAR) | Activation | Potent Activator | [3] |

*Note: Data is for the free fatty acid, 20-HETE, the direct precursor to its methyl ester. This data is presented as a proxy for the potential activity of the methyl ester derivative.

Table 2: In Vivo Biological Effects

| Compound | Model Organism | Assay | Effect | Quantitative Data | Citation |

| 20-HETE methyl ester | Rat | Mechanical Nociception (von Frey) | Induction of Pain | 1 µg injection decreased paw withdrawal threshold | [4] |

| 20-HEPE methyl ester | Rat | Mechanical Nociception (von Frey) | No significant effect on pain threshold | 1 µg injection showed no change | [4] |

| 22-HDoHE methyl ester | Rat | Mechanical Nociception (von Frey) | No significant effect on pain threshold | 1 µg injection showed no change | [4] |

Key Signaling Pathways

Omega-hydroxy fatty acids and their methyl esters are known to exert their biological effects through the activation of key signaling pathways involved in inflammation and metabolism. The primary targets identified to date are the G protein-coupled receptor 120 (GPR120) and the peroxisome proliferator-activated receptors (PPARs).

GPR120-Mediated Anti-Inflammatory Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including omega-3 fatty acids. Activation of GPR120 has been shown to mediate potent anti-inflammatory effects. While direct quantitative data for ω-HFAMEs on GPR120 is limited, the established pathway for other fatty acid ligands provides a strong hypothetical framework. Upon ligand binding, GPR120 signals through a β-arrestin 2-dependent pathway to inhibit the TAK1-TAB1 complex, a key upstream activator of the pro-inflammatory NF-κB and JNK signaling cascades.

Figure 1. GPR120-mediated anti-inflammatory signaling pathway.

PPARγ-Mediated Metabolic and Anti-Inflammatory Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation by a ligand such as an ω-HFAME, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in insulin (B600854) sensitization and the suppression of inflammatory gene expression.

Figure 2. PPARγ-mediated transcriptional regulation.

Experimental Protocols

The following section details the methodologies for key experiments used to assess the biological activity of omega-hydroxy fatty acid methyl esters.

GPR120 Activation Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the activation of GPR120 by monitoring changes in intracellular calcium levels.

Workflow Diagram:

References

- 1. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 15-Hydroxypentadecanoate as a Pheromone Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 15-hydroxypentadecanoate (B1240629) is a long-chain hydroxy fatty acid ester known primarily as a synthetic precursor to cyclopentadecanolide, a valuable musk fragrance. While not definitively identified as a natural pheromone precursor in insects, its structure is analogous to known precursors of macrolide pheromones, such as (R)-15-hydroxyhexadecanoic acid, the precursor to the C16 macrolide pheromone in the stink bug Piezodorus hybneri[1]. This technical guide explores the potential role of Methyl 15-hydroxypentadecanoate as a pheromone precursor by examining hypothetical biosynthetic and signaling pathways based on established principles of insect chemical ecology. It provides detailed experimental protocols for investigating such pathways and summarizes relevant quantitative data from chemical synthesis to serve as a baseline for potential biological yields.

Introduction to Fatty Acid-Derived Pheromones

Insects employ a sophisticated chemical language, with pheromones mediating critical intraspecific behaviors such as mating, aggregation, and alarm signaling[2][3]. A significant class of these semiochemicals, particularly in Lepidoptera (moths and butterflies), are derived from fatty acids[3][4][5][6]. The biosynthesis of these "Type-I" pheromones typically begins with common saturated fatty acids like palmitic acid (C16) or stearic acid (C18)[2][6][7]. These precursors then undergo a series of species-specific enzymatic modifications, including:

-

Desaturation: Introduction of one or more double bonds by fatty acyl-CoA desaturases.

-

Chain-shortening: Removal of two-carbon units via limited β-oxidation.

-

Reduction: Conversion of the fatty acyl-CoA to a fatty alcohol by fatty acyl reductases (FARs).

-

Functional Group Modification: Oxidation of the alcohol to an aldehyde by an oxidase or esterification to an acetate (B1210297) by an acetyltransferase[3][6][7].

While most fatty acid-derived pheromones are straight-chain alcohols, aldehydes, or acetates, some insects utilize macrocyclic lactones (macrolides) as signaling molecules[8][9]. These are formed by the intramolecular esterification of an ω-hydroxy fatty acid. Given this biochemical precedent, Methyl 15-hydroxypentadecanoate represents a plausible, though currently hypothetical, precursor for a C15 macrolide pheromone.

Hypothetical Biosynthesis of a C15 Macrolide Pheromone

The biosynthesis of a C15 macrolide pheromone, cyclopentadecanolide, from a common metabolic starting point would require a dedicated enzymatic pathway. The proposed sequence, illustrated below, begins with pentadecanoic acid, a C15 saturated fatty acid.

Caption: Hypothetical biosynthetic pathway from Pentadecanoyl-CoA to a C15 macrolide pheromone.

Pathway Steps:

-

ω-Hydroxylation: The terminal methyl group of Pentadecanoyl-CoA is hydroxylated by an ω-hydroxylase, typically a cytochrome P450 monooxygenase, to form 15-hydroxypentadecanoyl-CoA.

-

Thioester Hydrolysis: A specific thioesterase cleaves the CoA group, releasing the free fatty acid, 15-hydroxypentadecanoic acid.

-

Methylation: An O-methyltransferase could catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group, forming Methyl 15-hydroxypentadecanoate. Alternatively, the free acid could proceed directly to the final step.

-

Macrolactonization: The molecule undergoes intramolecular cyclization, catalyzed by a lactonase or a similar enzyme, to form the 15-membered ring of cyclopentadecanolide, releasing methanol.

Quantitative Data: Chemical Synthesis Yields

No biological data on the production of a C15 macrolide from Methyl 15-hydroxypentadecanoate in insects is available. However, data from chemical synthesis provides a benchmark for conversion efficiency. The macrolactonization of Methyl 15-hydroxypentadecanoate to cyclopentadecanolide has been achieved using various catalysts.

| Catalyst | Temperature (°C) | Pressure (mbar) | Reaction Time (h) | Cyclopentadecanolide Yield (%) | Reference |

| None | 190 | 2 | 7 | 0 | [9] |

| NaOH | 190 | 2 | 7 | ~10 | [9] |

| γ-Al₂O₃ | 190 | 2 | 7 | ~15 | [9] |

| La/γ-Al₂O₃ | 190 | 2 | 7 | ~25 | [9] |

| KF/γ-Al₂O₃ | 190 | 2 | 7 | ~38 | [9] |

| KF/La₂O₃ | 190 | 2 | 7 | ~45 | [9] |

| KF-25La/γ-Al₂O₃ | 190 | 2 | 7 | 58.5 | [10] |

Table 1: Summary of catalyst performance in the chemical synthesis of cyclopentadecanolide from Methyl 15-hydroxypentadecanoate.

Experimental Protocols

Investigating the role of Methyl 15-hydroxypentadecanoate as a pheromone precursor requires a systematic approach involving pheromone extraction, identification, and biosynthetic studies.

General Experimental Workflow

The logical flow for identifying a novel pheromone and elucidating its biosynthetic pathway is outlined below.

Caption: A generalized workflow for pheromone discovery and biosynthetic pathway investigation.

Protocol 1: Pheromone Gland Solvent Extraction

This protocol is effective for identifying all compounds present in the pheromone gland, including non-volatile precursors[7].

-

Insect Preparation: Anesthetize a female insect (at the time of peak calling behavior) by cooling at 4°C for 5-10 minutes.

-

Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland (e.g., terminal abdominal segments).

-

Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 150 µL of high-purity hexane (B92381) or dichloromethane.

-

Incubation: Allow the gland to extract for 30 minutes at room temperature.

-

Analysis: Remove the gland tissue. The resulting extract can be concentrated under a gentle stream of nitrogen and is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Aeration (Volatile Collection)

This non-lethal method captures the pheromone blend as it is naturally released by the insect[7].

-

Apparatus Setup: Place one or more calling female insects into a clean glass chamber. Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 200 mL/min)[8].

-

Volatile Trapping: Pass the effluent air through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds[2][5].

-

Collection Period: Continue aeration for the duration of the insect's natural pheromone-releasing period (e.g., several hours during the scotophase).

-

Elution: After collection, elute the trapped pheromones from the adsorbent by passing a small volume (e.g., 300 µL) of hexane or pentane (B18724) through the trap[7].

-

Analysis: The eluate contains the naturally released pheromone blend and can be concentrated and analyzed by GC-MS.

Protocol 3: Biosynthesis Study with Labeled Precursors

This protocol can determine if Methyl 15-hydroxypentadecanoate is converted into a specific pheromone component.

-

Precursor Synthesis: Synthesize Methyl 15-hydroxypentadecanoate with a stable isotope label (e.g., Deuterium or ¹³C) at a specific position on the carbon chain.

-

Topical Application: Anesthetize a female insect and topically apply a small amount (e.g., 1-5 µg) of the labeled precursor dissolved in a minimal volume of a suitable solvent directly onto the pheromone gland.

-

Incubation: Allow the insect to recover and metabolize the precursor for a period of several hours.

-

Extraction: After the incubation period, perform a pheromone gland solvent extraction as described in Protocol 4.2.

-

GC-MS Analysis: Analyze the extract by GC-MS. The incorporation of the label into a downstream product (e.g., cyclopentadecanolide) will be evident by a corresponding mass shift in the mass spectrum of that compound, confirming the biosynthetic link.

Hypothetical Pheromone Signaling Pathway

The perception of a pheromone like a C15 macrolide would follow the general principles of insect olfaction, initiating a signal cascade that results in a behavioral response in a receiving insect (e.g., a male).

Caption: Generalized signaling pathway for insect pheromone perception.

Signaling Steps:

-

Binding to OBP: The hydrophobic pheromone molecule enters the sensory hair through pores and binds to an Odorant Binding Protein (OBP) within the aqueous sensory lymph.

-

Transport to Receptor: The OBP transports the pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

Receptor Activation: The pheromone is released and binds to a specific Odorant Receptor (OR), which is part of a ligand-gated ion channel complex with the Orco co-receptor.

-

Signal Transduction: Binding of the pheromone induces a conformational change in the OR-Orco complex, opening the ion channel.

-

Depolarization: The influx of cations (e.g., Na⁺, Ca²⁺) depolarizes the neuron, generating an action potential.

-

Signal Transmission: This electrical signal is transmitted along the axon to the antennal lobe of the insect's brain, where it is processed, ultimately leading to a specific behavioral response.

Conclusion and Future Directions

Methyl 15-hydroxypentadecanoate possesses the requisite chemical structure to serve as a precursor for a C15 macrolide pheromone. While its natural occurrence in this role has yet to be documented, the established principles of fatty acid-derived pheromone biosynthesis and the existence of structurally similar C16 macrolide pheromones in other insect orders provide a strong basis for its hypothetical consideration.

Future research should focus on screening the pheromone blends of insect species, particularly those known to utilize macrolides or other unusual fatty acid derivatives, for the presence of cyclopentadecanolide or related C15 compounds. The application of the experimental protocols detailed in this guide, especially biosynthetic studies with labeled precursors, will be critical in definitively establishing a biological role for Methyl 15-hydroxypentadecanoate in insect chemical communication. Such a discovery would not only expand our understanding of pheromone diversity but could also open new avenues for the development of novel, species-specific pest management strategies.

References

- 1. Synthesis of Both Enantiomers of 15-Hexadecanolide, a Sex Pheromone Component of the Stink Bug, Piezodorus hybneri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a Grain Beetle Macrolide Pheromone and Its Synthesis by Ring-Closing Metathesis Using a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Origin of Insect Pheromones [ouci.dntb.gov.ua]

A Technical Guide to the Mass Spectrometry of Methyl 15-Hydroxypentadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data, experimental protocols for analysis, and the relevant biological context of Methyl 15-hydroxypentadecanoate (B1240629). This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of fatty acid-related compounds.

Mass Spectrometry Data

The mass spectrum of long-chain hydroxy fatty acid methyl esters is characterized by specific fragmentation patterns. While a publicly available spectrum for Methyl 15-hydroxypentadecanoate (C16) is limited, the mass spectrum of the closely related analogue, Methyl 15-hydroxyhexadecanoate (C17), provides a representative example of the fragmentation pattern expected. The electron ionization (EI) mass spectrum data for Methyl 15-hydroxyhexadecanoate is presented below.[1]

Table 1: Mass Spectrometry Data for Methyl 15-Hydroxyhexadecanoate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41 | 45 |

| 43 | 60 |

| 55 | 100 |

| 57 | 35 |

| 69 | 65 |

| 74 | 55 |

| 83 | 50 |

| 87 | 80 |

| 97 | 30 |

| 101 | 25 |

| 111 | 20 |

| 129 | 15 |

| 143 | 10 |

| 255 | 5 |

| 268 | 2 |

| 286 (M+) | <1 |

Note: Data is derived from the NIST WebBook for Hexadecanoic acid, 15-hydroxy-, methyl ester.[1]

Experimental Protocols

The analysis of Methyl 15-hydroxypentadecanoate is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the compound from complex mixtures and its subsequent identification and quantification based on its mass spectrum.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to their low volatility, fatty acids and their hydroxy derivatives require derivatization to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.

-

Lipid Extraction : Lipids are first extracted from the sample matrix (e.g., tissues, cells, biofluids) using a solvent system such as a chloroform/methanol (B129727) mixture (2:1, v/v).

-

Saponification : The extracted lipids are then saponified using a basic solution (e.g., methanolic NaOH) to release the free fatty acids.

-

Esterification : The free fatty acids are converted to FAMEs by heating with an acidic methanol solution (e.g., 4% H₂SO₄ in methanol or methanolic HCl) at 80-85°C for one hour.[2][3]

-

Extraction of FAMEs : After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.

-

Sample Clean-up : The extracted FAMEs may be purified using solid-phase extraction (SPE) to remove any interfering substances before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for the analysis of FAMEs is outlined below.

-

Gas Chromatograph (GC) System : Agilent 5975C GC/MS system or equivalent.[4]

-

Column : A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar stationary phase column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector : Splitless injection mode at a temperature of 220°C.

-

Oven Temperature Program :

-

Initial temperature: 70°C.

-

Ramp 1: Increase to 170°C at 11°C/min.

-

Ramp 2: Increase to 175°C at 0.8°C/min.

-

Ramp 3: Increase to 220°C at 20°C/min.

-

Final hold: 2.5 minutes at 220°C.[5]

-

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[3]

-

Mass Spectrometer (MS) Detector :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

-

Mass Analyzer : Quadrupole.

-

Scan Range : m/z 40-550.[3]

-

Ion Source Temperature : 230°C.[3]

-

Transfer Line Temperature : 240°C.[3]

-

Acquisition Mode : Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity and quantitative analysis.[4]

-

Biological Context and Signaling Pathways

Methyl 15-hydroxypentadecanoate is an omega-hydroxy fatty acid methyl ester. In biological systems, omega-hydroxy fatty acids are intermediates in the omega-oxidation pathway, an alternative to the beta-oxidation of fatty acids.[6] This pathway is particularly important for the metabolism of very-long-chain fatty acids (VLCFAs) and can serve as a rescue pathway when beta-oxidation is impaired.[7]

The omega-oxidation of fatty acids is initiated by cytochrome P450 enzymes of the CYP4F family, which hydroxylate the terminal methyl group of the fatty acid to form an omega-hydroxy fatty acid.[7] This is followed by the sequential action of an alcohol dehydrogenase and an aldehyde dehydrogenase to produce a dicarboxylic acid.[7] The resulting dicarboxylic acid can then undergo beta-oxidation from both ends.

Experimental Workflow for FAMEs Analysis

Caption: Experimental workflow for the GC-MS analysis of Fatty Acid Methyl Esters (FAMEs).

Omega-Oxidation Pathway of Fatty Acids

References

- 1. Hexadecanoic acid, 15-hydroxy-, methyl ester [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 4. agilent.com [agilent.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth NMR Spectral Analysis of Methyl 15-Hydroxypentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 15-Hydroxypentadecanoate. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

Methyl 15-Hydroxypentadecanoate (C₁₆H₃₂O₃, CAS No: 76529-42-5) is a long-chain hydroxy fatty acid methyl ester. The structural elucidation and purity assessment of such molecules are critical in various fields, including pharmacology and materials science. NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 15-Hydroxypentadecanoate.

Data Presentation: NMR Spectral Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for Methyl 15-Hydroxypentadecanoate. The ¹H NMR data is based on an experimental spectrum obtained in DMSO-d6, with chemical shifts estimated from the spectral image.[1] The ¹³C NMR data is predicted based on established chemical shift ranges for similar long-chain esters and alcohols.[2]

¹H NMR Spectral Data (DMSO-d6, 400 MHz)

| Assignment (Proton) | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration |

| -OH | ~4.1 | Triplet | 1H |

| -OCH₃ (C1) | ~3.58 | Singlet | 3H |

| -CH₂-OH (C15) | ~3.38 | Quartet | 2H |

| -CH₂-COOCH₃ (C2) | ~2.28 | Triplet | 2H |

| -CH₂-CH₂-COOCH₃ (C3) | ~1.50 | Quintet | 2H |

| -CH₂-CH₂-OH (C14) | ~1.39 | Quintet | 2H |

| -(CH₂)₁₀- (C4-C13) | ~1.23 | Multiplet | 20H |

Predicted ¹³C NMR Spectral Data

| Assignment (Carbon) | Predicted Chemical Shift (δ) ppm |

| C=O (C1) | 173-175 |

| -OCH₃ | 51-52 |

| -CH₂-OH (C15) | 60-62 |

| -CH₂-COOCH₃ (C2) | 33-35 |

| -CH₂-CH₂-OH (C14) | 32-34 |

| -CH₂-CH₂-COOCH₃ (C3) | 24-26 |

| -(CH₂)₁₀- (C4-C13) | 28-30 |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of long-chain fatty acid esters like Methyl 15-Hydroxypentadecanoate are provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl 15-Hydroxypentadecanoate for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm can be added.

NMR Spectrometer Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[3]

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Visualization of Structure and Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of Methyl 15-Hydroxypentadecanoate and a typical workflow for its NMR spectral analysis.

Molecular Structure and Functional Groups

NMR Spectral Analysis Workflow

References

Navigating the Solubility Landscape of Methyl 15-Hydroxypentadecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 15-Hydroxypentadecanoate, a long-chain fatty acid methyl ester of significant interest in various research and development fields. While precise quantitative solubility data remains elusive in publicly available literature, this document consolidates the existing qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment.

Qualitative Solubility Profile

Methyl 15-Hydroxypentadecanoate, a solid at room temperature with a melting point of 50-52°C, exhibits solubility in a range of common organic solvents. This solubility is a critical parameter for its handling, formulation, and application in experimental settings. The available data from various chemical suppliers and databases consistently indicate its solubility profile as summarized below.

| Organic Solvent | Solubility | Temperature |

| Chloroform | Soluble | Not Specified |

| Ethanol (B145695) | Soluble | Warmed |

| Ethyl Ether | Soluble | Not Specified |

| Chloroform/Methanol (2:1 v/v) | Soluble | Not Specified |

It is important to note that the term "soluble" is qualitative. For applications requiring precise concentrations, experimental determination of the quantitative solubility is strongly recommended. The need for warming to dissolve Methyl 15-Hydroxypentadecanoate in ethanol suggests that its solubility in this solvent is temperature-dependent.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the quantitative solubility of Methyl 15-Hydroxypentadecanoate in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

Methyl 15-Hydroxypentadecanoate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature incubator or water bath with shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 15-Hydroxypentadecanoate to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. The filter should also be at the experimental temperature to prevent precipitation.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of Methyl 15-Hydroxypentadecanoate in the diluted solution using a validated analytical method (e.g., GC-MS or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations of Methyl 15-Hydroxypentadecanoate to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of Methyl 15-Hydroxypentadecanoate in the solvent at the experimental temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like Methyl 15-Hydroxypentadecanoate, from initial qualitative screening to quantitative determination.

Caption: Workflow for determining the solubility of a compound.

This comprehensive approach, combining available qualitative data with a robust experimental protocol, provides a solid foundation for researchers and professionals working with Methyl 15-Hydroxypentadecanoate. The lack of readily available quantitative data underscores the importance of experimental determination for applications where precise solubility is a critical parameter.

An In-depth Technical Guide to Methyl 15-Hydroxypentadecanoate: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 15-hydroxypentadecanoate (B1240629) (CAS Number: 76529-42-5) is a long-chain fatty acid methyl ester. While primarily recognized as a key intermediate in the synthesis of the macrocyclic musk, cyclopentadecanolide, its structural relationship to pentadecanoic acid (C15:0) suggests a potential for significant biological activity. Pentadecanoic acid is an emerging area of interest in drug development due to its anti-inflammatory, metabolic-modulating, and anti-cancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Methyl 15-hydroxypentadecanoate, with a focus on the known effects of its parent fatty acid, offering a roadmap for future research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 15-hydroxypentadecanoate is presented in the table below. These properties are essential for its handling, formulation, and application in both chemical synthesis and biological studies.

| Property | Value | Reference |

| CAS Number | 76529-42-5 | [1][2] |

| Molecular Formula | C16H32O3 | [2][3] |

| Molecular Weight | 272.42 g/mol | [3] |

| Appearance | White solid | |

| Melting Point | 47.0-48.0 °C | [3] |

| Boiling Point (Predicted) | 359.5 ± 15.0 °C | [3] |

| Density (Predicted) | 0.927 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.20 ± 0.10 | [2] |

| Storage Condition | -20°C | [3] |

Synthesis of Methyl 15-Hydroxypentadecanoate

Methyl 15-hydroxypentadecanoate can be synthesized from various starting materials. A common method involves the ozonolysis of 15-tetracosenoic acid derived from natural oils, followed by esterification.[4]

Experimental Protocol: Synthesis from Malania Oleifera Chum Oil[4]

-

Preparation of 15-Tetracosenoic Acid:

-

Saponify Malania Oleifera Chum oil.

-

Acidify the resulting soap to yield free fatty acids.

-

Isolate 15-tetracosenoic acid through solvent crystallization.

-

-

Ozonolysis:

-

Add 30.0 g of 15-tetracosenoic acid to a solution of 40 ml of ethanol (B145695) and 160 ml of n-hexane.

-

Cool the mixture to 0°C in a thermostatic water bath.

-

Bubble ozone through the reactor continuously.

-

-

Methyl Esterification:

-

Dissolve 15 g of the resulting 15-hydroxypentadecanoic acid in 300 ml of methanol.

-

Add 2 ml of concentrated sulfuric acid to the mixture.

-

Reflux the solution at 90°C for 4 hours.

-

After the reaction, extract the mixture with ether and wash with deionized water.

-

The final product, Methyl 15-hydroxypentadecanoate, is obtained with an average content of 90%.

-

Biological Activity and Therapeutic Potential (Primarily of the Parent Compound, Pentadecanoic Acid)

While Methyl 15-hydroxypentadecanoate itself has limited documented biological activity, its parent compound, 15-hydroxypentadecanoic acid, and the closely related pentadecanoic acid (C15:0) have demonstrated a range of promising therapeutic properties.[5][6] It is plausible that Methyl 15-hydroxypentadecanoate could serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Anti-inflammatory and Antifibrotic Activity

Pentadecanoic acid has been shown to possess dose-dependent, broad anti-inflammatory and antifibrotic activities.[7]

Metabolic Regulation and PPAR Agonism

Pentadecanoic acid acts as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically activating PPARα, PPARδ, and PPARγ.[7] This activity is crucial for regulating lipid metabolism and inflammatory pathways.

Potential in Cancer Therapy

Studies have suggested that pentadecanoic acid may have antiproliferative effects on cancer cells and could mimic the activities of some anti-cancer therapeutics.

Signaling Pathways

The biological effects of pentadecanoic acid are mediated through several key signaling pathways, offering multiple targets for therapeutic intervention.

AMPK and mTOR Signaling

Pentadecanoic acid activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), both of which are central regulators of cellular energy homeostasis and longevity.[8]

References

- 1. Frontiers | Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells [frontiersin.org]

- 2. Hexadecanoic acid, 15-hydroxy-, methyl ester (CAS 55823-13-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Methyl 15-Hydroxypentadecanoate, (C15) [chembk.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. blocksandarrows.com [blocksandarrows.com]

The Role of Methyl 15-Hydroxypentadecanoate in Plant Cutin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle is a critical barrier, essential for protecting terrestrial plants from a multitude of biotic and abiotic stresses. A primary structural component of this barrier is cutin, a complex polyester (B1180765) composed mainly of oxygenated fatty acids. While the roles of C16 and C18 fatty acids in cutin are well-documented, the significance of less abundant monomers, such as the odd-chain fatty acid 15-hydroxypentadecanoic acid, is an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of methyl 15-hydroxypentadecanoate's role in the architecture and function of plant cutin. We delve into its biosynthesis, detailing the enzymatic pathways from primary metabolism to its final form. Furthermore, this guide summarizes available quantitative data, outlines experimental protocols for its study, and explores its function not only as a structural component but also as a potential signaling molecule in plant defense, positioning it as a Damage-Associated Molecular Pattern (DAMP).

Introduction

The plant cuticle is a complex, multifunctional layer that covers the aerial surfaces of most land plants, playing a pivotal role in preventing water loss, protecting against UV radiation, and serving as the first line of defense against pathogens.[1] This hydrophobic barrier is primarily composed of a cutin polyester matrix, with associated cuticular waxes.[1] The cutin polymer is formed from a variety of hydroxylated and epoxidated fatty acids, with C16 and C18 derivatives being the most prevalent.[2]

However, the presence of odd-chain fatty acids, such as 15-hydroxypentadecanoic acid, suggests a more intricate composition and potentially specialized functions within the cutin matrix.[3][4] Methyl 15-hydroxypentadecanoate (B1240629), the methyl ester form, is often identified in analytical procedures involving the depolymerization of cutin. Understanding the biosynthesis, incorporation, and biological activities of this C15 monomer is crucial for a complete picture of cuticle biology and its role in plant health. This guide aims to consolidate the current knowledge on methyl 15-hydroxypentadecanoate in plant cutin for researchers and professionals in plant science and related fields.

Biosynthesis of 15-Hydroxypentadecanoic Acid

The biosynthesis of 15-hydroxypentadecanoic acid in plants is a multi-step process that begins with the formation of its C15 fatty acid precursor, pentadecanoic acid.

Synthesis of Pentadecanoic Acid (C15:0)

Unlike even-chain fatty acids, which are synthesized from acetyl-CoA primers, the biosynthesis of odd-chain fatty acids initiates with propionyl-CoA.[5] The fatty acid synthase (FAS) complex, located in the plastids, catalyzes the subsequent elongation of the fatty acid chain by adding two-carbon units from malonyl-CoA in a series of iterative cycles.

The key steps in the synthesis of pentadecanoic acid are:

-

Priming: The process begins with the condensation of propionyl-CoA with malonyl-ACP (acyl carrier protein), catalyzed by β-ketoacyl-ACP synthase III (KAS III).

-

Elongation: A series of six elongation cycles follows, each involving four core reactions: condensation, reduction, dehydration, and a second reduction. These reactions are catalyzed by KAS I, β-ketoacyl-ACP reductase, hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase, respectively.

-

Termination: Once the C15 acyl-ACP is formed, the fatty acid is released from the ACP by a fatty acyl-ACP thioesterase (FAT).

ω-Hydroxylation of Pentadecanoic Acid

The final step in the formation of 15-hydroxypentadecanoic acid is the hydroxylation of the terminal (ω) carbon atom of pentadecanoic acid. This reaction is catalyzed by ω-hydroxylases, which are typically cytochrome P450 monooxygenases (CYPs) belonging to the CYP4 family in mammals.[6][7][8] While the specific plant enzyme responsible for the ω-hydroxylation of pentadecanoic acid has not been definitively identified, it is highly probable that a member of the plant cytochrome P450 superfamily, likely with substrate specificity for medium to long-chain fatty acids, is involved.[9]

The proposed reaction is as follows: Pentadecanoic acid + NADPH + H+ + O2 → 15-hydroxypentadecanoic acid + NADP+ + H2O

dot

Caption: Biosynthetic pathway of 15-hydroxypentadecanoic acid and its incorporation into the cutin polymer.

Quantitative Data on 15-Hydroxypentadecanoate in Plant Cutin

Quantitative data on the abundance of 15-hydroxypentadecanoate in plant cutin is limited, as most studies have focused on the more prevalent C16 and C18 monomers. However, its presence has been reported in the cutin of several plant species, including Arabidopsis thaliana and Angelica archangelica.[10] The relative amount of odd-chain fatty acids in cutin is generally low compared to even-chain fatty acids.

Table 1: Reported Presence of 15-Hydroxypentadecanoic Acid in Plant Cutin

| Plant Species | Organ | Method of Detection | Reference |

| Arabidopsis thaliana | Leaves, Stems | GC-MS | [10][11] |

| Angelica archangelica | Not specified | Not specified | [10] |

Note: Specific quantitative values are often not reported or are presented as minor components in broader compositional analyses. Further targeted quantitative studies are needed to populate a more detailed comparative table.

Experimental Protocols

The analysis of methyl 15-hydroxypentadecanoate in plant cutin typically involves the depolymerization of the cutin matrix, derivatization of the resulting monomers, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Cutin Depolymerization and Monomer Analysis

Objective: To break down the cutin polyester into its constituent monomers for analysis.

Methodology:

-

Sample Preparation: Excise plant tissue (e.g., leaves, fruits) and perform a thorough solvent extraction (e.g., with chloroform/methanol mixtures) to remove epicuticular waxes and other soluble lipids.

-

Depolymerization: The delipidated tissue is then subjected to transesterification. A common method is base-catalyzed methanolysis using sodium methoxide (B1231860) in methanol. This cleaves the ester bonds within the cutin polymer and simultaneously methylates the free carboxyl groups of the monomers, yielding fatty acid methyl esters (FAMEs).

-

Derivatization: The hydroxyl groups of the FAMEs are derivatized to make them more volatile for GC analysis. This is typically achieved by silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

-

Extraction: The derivatized monomers are then extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extracted and derivatized monomers are analyzed by GC-MS.

-

Gas Chromatography (GC): A capillary column (e.g., HP-5) is used to separate the different monomers based on their boiling points and polarity.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of methyl 15-hydroxypentadecanoate (as its TMS derivative) will have a characteristic fragmentation pattern that allows for its identification. Quantification is typically performed by comparing the peak area to that of an internal standard.

-

dot

Caption: Workflow for the analysis of cutin monomers, including methyl 15-hydroxypentadecanoate.

Role of 15-Hydroxypentadecanoic Acid in Plant Function

Structural Role in the Cutin Polymer

As a monomeric unit, 15-hydroxypentadecanoic acid contributes to the three-dimensional structure of the cutin polyester. Its bifunctional nature (a carboxyl group and a hydroxyl group) allows it to be incorporated into the polymer chain through ester linkages. While it is a minor component, the presence of odd-chain fatty acids may influence the physical properties of the cutin matrix, such as its flexibility, permeability, and overall architecture. The precise impact of incorporating C15 monomers on these properties is an area that requires further investigation.

Signaling Role in Plant Defense

An emerging and significant role for cutin monomers is in plant defense signaling. When pathogens attempt to breach the cuticle, they often secrete cutinases, enzymes that degrade the cutin polymer.[12] This degradation releases cutin monomers into the apoplast, where they can be perceived by the plant as signals of attack. These released monomers are considered Damage-Associated Molecular Patterns (DAMPs).[13]

15-Hydroxypentadecanoic Acid as a Potential DAMP:

It is hypothesized that 15-hydroxypentadecanoic acid, along with other cutin monomers, can function as a DAMP. The perception of these DAMPs by plant cell surface receptors, known as Pattern Recognition Receptors (PRRs), can trigger a downstream signaling cascade leading to the activation of plant defense responses.[13][14][15][16][17]

General DAMP Signaling Pathway:

-

Release: Pathogen-secreted cutinases degrade the cutin polymer, releasing 15-hydroxypentadecanoic acid and other monomers.

-

Perception: The released monomers are recognized by specific PRRs on the surface of plant cells. The exact receptor for 15-hydroxypentadecanoic acid has not yet been identified.

-

Signal Transduction: Binding of the DAMP to its receptor initiates a series of intracellular signaling events, which may include:

-

Ion fluxes (e.g., Ca2+ influx)

-

Production of reactive oxygen species (ROS)

-

Activation of mitogen-activated protein kinase (MAPK) cascades

-

-

Transcriptional Reprogramming: The signaling cascade leads to changes in gene expression, including the upregulation of defense-related genes.

-

Immune Response: The ultimate outcome is the mounting of a defense response, which can include the reinforcement of the cell wall, production of antimicrobial compounds (phytoalexins), and induction of systemic acquired resistance.

dot

Caption: Proposed signaling pathway for 15-hydroxypentadecanoic acid as a Damage-Associated Molecular Pattern (DAMP).

Future Directions and Conclusion

The study of methyl 15-hydroxypentadecanoate and its role in plant cutin is a field with many opportunities for further research. Key areas for future investigation include:

-

Identification of Biosynthetic Enzymes: The specific plant cytochrome P450 monooxygenase responsible for the ω-hydroxylation of pentadecanoic acid needs to be identified and characterized.

-